2,4-Dimethoxyphenylmagnesium bromide

Catalog No.
S1529517
CAS No.
138109-49-6
M.F
C8H9BrMgO2
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxyphenylmagnesium bromide

CAS Number

138109-49-6

Product Name

2,4-Dimethoxyphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethoxybenzene-6-ide;bromide

Molecular Formula

C8H9BrMgO2

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LWSQHQVQBSQPJQ-UHFFFAOYSA-M

SMILES

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-]

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-]

Synthesis of Complex Molecules

One of the primary applications of 2,4-dimethoxyphenylmagnesium bromide in scientific research is the synthesis of complex organic molecules. Due to the presence of the two methoxy groups (-OCH3) at positions 2 and 4 of the phenyl ring, this reagent exhibits unique reactivity compared to other Grignard reagents. The methoxy groups act as electron-donating groups, making the aromatic ring electron-rich and enhancing the nucleophilicity of the magnesium atom. This characteristic allows 2,4-dimethoxyphenylmagnesium bromide to participate in various reactions, including:

  • Carbonyl addition: Reacting with carbonyl compounds (aldehydes, ketones, esters, etc.) to form alcohols, secondary or tertiary alcohols, or enolates.
  • Aromatic substitution: Engaging in nucleophilic aromatic substitution reactions with certain activated aromatic compounds, leading to the introduction of the 2,4-dimethoxyphenyl group into the aromatic ring.
  • Coupling reactions: Participating in cross-coupling reactions with various electrophiles, such as alkyl halides, aryl halides, and alkenyl halides, facilitated by transition metal catalysts like palladium or nickel.

These reactions are crucial for the synthesis of diverse organic molecules with specific functionalities, finding applications in various scientific fields, including:

  • Medicinal chemistry: Developing new pharmaceuticals and drug candidates.
  • Materials science: Creating novel functional materials with desired properties.
  • Organic chemistry research: Exploring new synthetic methodologies and understanding reaction mechanisms.

2,4-Dimethoxyphenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, characterized by the presence of a dimethoxy-substituted phenyl group. This compound is notable for its reactivity and utility in organic synthesis, particularly in forming carbon-carbon bonds. The molecular formula of 2,4-dimethoxyphenylmagnesium bromide is C9H11BrMgO2\text{C}_9\text{H}_{11}\text{BrMgO}_2, and it typically appears as a yellow to brown liquid. Its synthesis and handling require careful control of moisture and air exposure due to its sensitivity to these elements.

2,4-Dimethoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water and should be handled with appropriate safety precautions in a dry, inert atmosphere. It is also suspected to be toxic and may cause irritation upon contact with skin or eyes [].

As a Grignard reagent, 2,4-dimethoxyphenylmagnesium bromide participates in various reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds (aldehydes and ketones) to form alcohols after hydrolysis.
  • Coupling Reactions: It can engage in coupling reactions with aryl halides or other electrophiles to form biaryl compounds.
  • Formation of Alcohols: Upon reaction with water or dilute acid, it yields the corresponding alcohol.

These reactions are foundational in organic synthesis, allowing for the construction of complex molecular architectures.

The synthesis of 2,4-dimethoxyphenylmagnesium bromide typically involves the following steps:

  • Preparation of Magnesium Turnings: Magnesium metal is treated under an inert atmosphere (e.g., nitrogen) to ensure dryness.
  • Reaction with Bromide: A solution of 2,4-dimethoxyphenyl bromide in anhydrous ether or tetrahydrofuran is added dropwise to the magnesium turnings.
  • Formation of Grignard Reagent: The reaction mixture is stirred until all magnesium has reacted, resulting in the formation of the Grignard reagent.

This method highlights the importance of anhydrous conditions to prevent side reactions with moisture.

2,4-Dimethoxyphenylmagnesium bromide finds applications primarily in organic synthesis:

  • Synthesis of Complex Organic Molecules: It is used in the construction of various organic frameworks through nucleophilic addition reactions.
  • Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents that contain dimethoxyphenyl motifs.

Its versatility as a reagent makes it valuable in both academic research and industrial applications.

Interaction studies involving 2,4-dimethoxyphenylmagnesium bromide typically focus on its reactivity with various electrophiles. These studies are crucial for understanding how this reagent can be effectively utilized in synthetic pathways. Research often explores the kinetics and mechanisms of its reactions with carbonyl compounds and other electrophiles to optimize conditions for desired product yields.

Several compounds share structural features with 2,4-dimethoxyphenylmagnesium bromide. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Methoxyphenylmagnesium bromideContains one methoxy groupWidely used in Grignard reactions
2-Methoxyphenylmagnesium bromideContains one methoxy groupSimilar reactivity but different substitution pattern
Phenylmagnesium bromideNo methoxy groupsBasic Grignard reagent without additional functionality
3,4-Dimethoxyphenylmagnesium bromideContains two methoxy groupsIncreased steric hindrance affecting reactivity

The uniqueness of 2,4-dimethoxyphenylmagnesium bromide lies in its specific substitution pattern that influences its reactivity and potential applications in synthesizing complex organic molecules.

Dates

Modify: 2023-08-15

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